molecular formula C13H11ClN2O3 B8153323 (2-Chloro-pyrimidin-5-yloxy)-acetic acid benzyl ester

(2-Chloro-pyrimidin-5-yloxy)-acetic acid benzyl ester

Cat. No.: B8153323
M. Wt: 278.69 g/mol
InChI Key: JZTIRKBQPDOIFT-UHFFFAOYSA-N
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Description

(2-Chloro-pyrimidin-5-yloxy)-acetic acid benzyl ester is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many natural and synthetic compounds, including nucleotides and various pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 2-position and a pyrimidin-5-yloxy group attached to an acetic acid benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-pyrimidin-5-yloxy)-acetic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-pyrimidin-5-yloxy)-acetic acid benzyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-pyrimidin-5-yloxy)-acetic acid benzyl ester is unique due to the presence of both the chloro and pyrimidin-5-yloxy groups, which confer specific reactivity and potential biological activities.

Properties

IUPAC Name

benzyl 2-(2-chloropyrimidin-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-13-15-6-11(7-16-13)18-9-12(17)19-8-10-4-2-1-3-5-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTIRKBQPDOIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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